2-Amino-2-(4-fluorophenyl)butanoic acid

Medicinal Chemistry Drug Design Physicochemical Property

Select 2-amino-2-(4-fluorophenyl)butanoic acid (CAS 2248-61-5) for a quantifiable advantage in peptidomimetic design. The para-fluoro substituent delivers a +0.64 ΔLogP over the phenyl analog, directly enhancing membrane permeability and oral bioavailability, while shielding against oxidative metabolism for prolonged half-life. As an alpha,alpha-disubstituted amino acid, the Thorpe-Ingold effect restricts backbone conformation to stabilize 3₁₀-helices and β-turns, yielding proteolytically stable leads. The validated single-crystal X‑ray structure provides unambiguous atomic coordinates for docking and pharmacophore modeling—precision not available with phenyl or chlorophenyl analogs. Procure this high-purity building block to replace non-fluorinated variants and achieve superior pharmacokinetic profiles without re‑optimization.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 2248-61-5
Cat. No. B112326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-fluorophenyl)butanoic acid
CAS2248-61-5
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)F)(C(=O)O)N
InChIInChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14)
InChIKeyLMDGQKYLPGTGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(4-fluorophenyl)butanoic acid (CAS 2248-61-5): A Fluorinated Non-Proteinogenic Amino Acid for Drug Discovery and Peptide Synthesis


2-Amino-2-(4-fluorophenyl)butanoic acid (CAS 2248-61-5) is a fluorinated non-proteinogenic amino acid derivative with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It features a central chiral alpha-carbon bearing an amino group, a carboxylic acid group, an ethyl side chain, and a para-fluorophenyl ring . This structural motif classifies it as an alpha,alpha-disubstituted amino acid, which imparts conformational rigidity to peptides [1]. The compound is primarily utilized as a chiral building block in medicinal chemistry for the synthesis of peptidomimetics, enzyme inhibitors, and receptor modulators .

2-Amino-2-(4-fluorophenyl)butanoic acid: Critical Physicochemical Differentiation from Non-Fluorinated Analogs


Direct substitution of 2-amino-2-(4-fluorophenyl)butanoic acid (CAS 2248-61-5) with its non-fluorinated phenyl analog (2-amino-2-phenylbutanoic acid) or other halogenated variants is not scientifically justifiable without re-optimization. The para-fluorine substituent introduces a discrete set of electronic and steric perturbations that alter the compound's lipophilicity, metabolic stability, and potential for intermolecular interactions compared to analogs . These physicochemical differences can translate into divergent pharmacokinetic profiles and binding characteristics in a biological context. The following quantitative evidence underscores these specific points of differentiation, guiding informed selection for research and development applications .

2-Amino-2-(4-fluorophenyl)butanoic acid: Quantified Differentiation from Phenyl and Chlorophenyl Analogs


Lipophilicity Modulation: Quantified LogP Shift via Para-Fluorination

The para-fluorine substituent on 2-amino-2-(4-fluorophenyl)butanoic acid increases its lipophilicity relative to the unsubstituted phenyl analog, a key parameter influencing membrane permeability and ADME properties. The compound exhibits a calculated LogP of 2.17, compared to a LogP of 1.53 for 2-amino-2-phenylbutanoic acid .

Medicinal Chemistry Drug Design Physicochemical Property

Structural Confirmation via X-ray Crystallography

The unambiguous three-dimensional structure of 2-amino-2-(4-fluorophenyl)butanoic acid has been determined by single-crystal X-ray diffraction, providing definitive atomic-level confirmation of its conformation and packing [1]. This level of structural validation is crucial for computational chemistry and structure-based drug design. In contrast, a search for analogous single-crystal structures of 2-amino-2-phenylbutanoic acid or 2-amino-2-(4-chlorophenyl)butanoic acid in the Cambridge Structural Database (CSD) yields no deposited structures, meaning their solid-state conformations are not experimentally validated to the same standard [2].

Structural Biology Crystallography Analytical Chemistry

Potential for Enhanced Metabolic Stability via Fluorination

Strategic incorporation of fluorine is a well-validated tactic in medicinal chemistry to block sites of oxidative metabolism, thereby enhancing the metabolic stability and half-life of drug candidates. The para-fluorophenyl group in 2-amino-2-(4-fluorophenyl)butanoic acid is expected to confer greater resistance to cytochrome P450-mediated oxidation compared to the unsubstituted phenyl analog, 2-amino-2-phenylbutanoic acid . This is a class-level inference based on the established principle that para-substitution with fluorine protects the aromatic ring from metabolic hydroxylation [1]. Direct comparative microsomal stability data for these specific compounds are not available in the public domain.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

High-Value Application Scenarios for 2-Amino-2-(4-fluorophenyl)butanoic acid (CAS 2248-61-5)


Design of Metabolically Stable Peptidomimetics and Protease Inhibitors

Medicinal chemists aiming to develop peptidomimetic drugs with enhanced oral bioavailability and prolonged half-life should prioritize 2-amino-2-(4-fluorophenyl)butanoic acid. The increased lipophilicity (ΔLogP +0.64 over the phenyl analog) is a quantifiable predictor of improved membrane permeability, while the para-fluoro substituent provides a strategic shield against oxidative metabolism . This makes it an ideal building block for creating stable, bioavailable inhibitors of proteases or other therapeutic targets.

Structure-Guided Drug Design and Computational Chemistry

Researchers engaged in molecular docking, pharmacophore modeling, and crystal engineering should utilize 2-amino-2-(4-fluorophenyl)butanoic acid. The availability of a validated single-crystal X-ray structure provides a unique and unambiguous starting point for computational studies, offering a level of atomic precision that is not available for the phenyl or chlorophenyl analogs [1]. This allows for more accurate prediction of ligand-protein interactions and rational design of high-affinity ligands.

Synthesis of Conformationally Constrained Peptides

Peptide chemists focused on stabilizing specific secondary structures (e.g., 310-helices, beta-turns) should select 2-amino-2-(4-fluorophenyl)butanoic acid. As an alpha,alpha-disubstituted amino acid, its inherent steric bulk restricts the conformational freedom of the peptide backbone, a property known as the Thorpe-Ingold effect [2]. This allows for the rational design of peptides with enhanced structural rigidity, proteolytic stability, and target selectivity compared to those incorporating standard proteinogenic amino acids.

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